molecular formula C10H18O6 B11745433 1,3-Diethyl 2-(dimethoxymethyl)propanedioate

1,3-Diethyl 2-(dimethoxymethyl)propanedioate

Cat. No.: B11745433
M. Wt: 234.25 g/mol
InChI Key: BVHMHJIQLBOFLX-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(dimethoxymethyl)propanedioate is an organic compound with the molecular formula C10H18O5 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by ethyl and dimethoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl 2-(dimethoxymethyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale alkylation reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction monitoring techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(dimethoxymethyl)propanedioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Alkyl Halides: Methyl iodide, ethyl bromide.

    Acids/Bases for Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Alkylation: α-substituted malonates.

    Hydrolysis: Diethyl malonic acid derivatives.

    Decarboxylation: Substituted monocarboxylic acids.

Scientific Research Applications

1,3-Diethyl 2-(dimethoxymethyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-(dimethoxymethyl)propanedioate primarily involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is leveraged in synthetic organic chemistry to construct complex molecular architectures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl 2-(dimethoxymethyl)propanedioate is unique due to the presence of the dimethoxymethyl group, which imparts distinct reactivity and potential for further functionalization compared to simpler malonate esters. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

diethyl 2-(dimethoxymethyl)propanedioate

InChI

InChI=1S/C10H18O6/c1-5-15-8(11)7(9(12)16-6-2)10(13-3)14-4/h7,10H,5-6H2,1-4H3

InChI Key

BVHMHJIQLBOFLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(OC)OC)C(=O)OCC

Origin of Product

United States

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